molecular formula C26H34O7 B15150496 2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)

2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)

Cat. No.: B15150496
M. Wt: 458.5 g/mol
InChI Key: VUXNHPJFTFMXJZ-UHFFFAOYSA-N
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Description

2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a molecular formula of C26H34O5 This compound is characterized by its unique structure, which includes two cyclohexane rings and a trimethoxyphenyl group

Properties

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(3,4,5-trimethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C26H34O7/c1-25(2)10-15(27)22(16(28)11-25)21(23-17(29)12-26(3,4)13-18(23)30)14-8-19(31-5)24(33-7)20(9-14)32-6/h8-9,21-23H,10-13H2,1-7H3

InChI Key

VUXNHPJFTFMXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with a substituted benzaldehyde under basic conditions. The reaction is usually carried out in ethanol with an alkali catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups on the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and interact with cellular receptors. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar compounds to 2-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(3,4,5-TRIMETHOXYPHENYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE include:

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